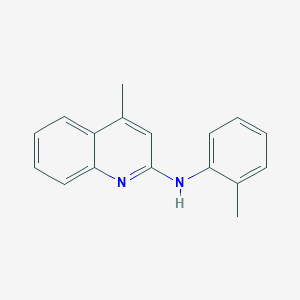
2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the thiophene ring with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, yields the amino derivative.
Attachment of the Ethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Aluminum chloride (for Friedel-Crafts acylation), sulfuric acid (for esterification).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and ethoxyphenyl groups can influence its binding affinity and specificity towards these targets, modulating biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acid: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
2-Amino-5-methyl-3-thiophenecarboxylic acid: Contains a methyl group instead of an ethoxyphenyl group.
2-Amino-5-phenyl-3-thiophenecarboxylic acid: Lacks the ethoxy group on the phenyl ring.
Uniqueness
2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester is unique due to the presence of the ethoxyphenyl group, which can enhance its solubility, stability, and potential biological activity compared to its analogs. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1094398-57-8 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)13-9-12(16)14(20-13)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 |
InChI Key |
RCZIUFZIFWEOME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)

![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)


![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)
